Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
Description
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (CAS: 130952-46-4) is a sodium salt of an acrylate derivative featuring a phenyl group substituted with a methylimidazole moiety. Its molecular formula is C₁₃H₁₁N₂O₂⁻·Na⁺, with a molecular weight of 250.23 g/mol . The compound adopts an E-configuration at the acrylate double bond, critical for its biological activity as a thromboxane synthase inhibitor, used clinically to treat thrombotic disorders .
Synthesis: The sodium salt is typically derived via saponification of its methyl ester precursor (e.g., methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, CAS: 866157-50-8) followed by neutralization with sodium hydroxide. The ester precursor is synthesized through nucleophilic substitution reactions involving imidazole and acrylate derivatives under conditions such as THF-water mixtures .
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Reactant Preparation : Dissolve 3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid (1.0 mol) in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
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Neutralization : Add aqueous sodium bicarbonate (1.05–1.3 mol) dropwise at room temperature to avoid exothermic side reactions.
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Heating and Isolation : Heat the mixture to 58–62°C for 3 hours, then cool and filter the precipitated sodium salt. Vacuum drying yields the pure product.
Key Data:
Baylis-Hillman Reaction Followed by Saponification
This two-step approach constructs the acrylate backbone while introducing the imidazole-methyl-phenyl group. The Baylis-Hillman reaction is critical for forming the α,β-unsaturated ester, which is later hydrolyzed to the acid and converted to the sodium salt.
Procedure:
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Baylis-Hillman Reaction : React 4-(1H-imidazol-1-ylmethyl)benzaldehyde with methyl acrylate using a catalyst (e.g., DABCO) in acetonitrile. This yields methyl 3-[4-(imidazol-1-ylmethyl)phenyl]acrylate.
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Saponification : Hydrolyze the ester with NaOH (10% aqueous) in methanol, followed by neutralization with NaHCO₃ to isolate the sodium salt.
Key Data:
Alkylation of Imidazole with Halogenated Phenylacrylates
This method involves alkylating imidazole with a brominated or chlorinated phenyl acrylate intermediate. The approach is adapted from telmisartan synthesis, where halogenated intermediates undergo nucleophilic substitution.
Procedure:
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Intermediate Synthesis : Prepare 4-(bromomethyl)phenyl acrylate by reacting 4-methylphenyl acrylate with N-bromosuccinimide under UV light.
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Alkylation : React the bromide with imidazole in the presence of K₂CO₃ in DMF at 60°C for 12 hours.
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Salt Formation : Treat the resulting acid with NaHCO₃ in ethanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Alkylation Agent | 4-(bromomethyl)phenyl acrylate | |
| Base | K₂CO₃ | |
| Reaction Time | 12–24 hours | |
| Overall Yield | 65–73% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Neutralization | Simple, scalable | Requires pure parent acid | 75–98% |
| Baylis-Hillman Route | High regioselectivity | Multi-step, costly catalysts | 70–82% |
| Alkylation | Modular intermediate use | Hazardous halogenated reagents | 65–73% |
Optimization Strategies
Solvent Selection:
Temperature Control:
Catalysts:
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DABCO accelerates the Baylis-Hillman reaction by stabilizing the transition state.
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DMAP aids in esterification and acylation steps during intermediate synthesis.
Challenges and Solutions
Challenge 1: Polymerization of Acrylate Intermediates
Solution : Use radical inhibitors (e.g., hydroquinone) and maintain inert atmospheres during reactions.
Challenge 2: Low Imidazole Reactivity
Solution : Activate imidazole with NaH or K₂CO₃ to enhance nucleophilicity in alkylation reactions.
Recent Advances
Recent patents highlight the use of continuous flow reactors to improve yield and reduce reaction times for sodium acrylate derivatives. Additionally, green chemistry approaches employing ionic liquids as solvents are under investigation to replace traditional DMF/DMSO systems .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Alcohol derivatives of the acrylate moiety.
Substitution Products: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl and Ethyl Esters
a) Methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (CAS: 866157-50-8)
- Molecular Weight : 228.25 g/mol .
- Structure : Ester form with a methyl group instead of sodium.
- Properties :
b) Ethyl (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (Ozagrel Impurity 20, CAS: O0102200)
Tetrazole-Substituted Analogs
a) (E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (Compound 12)
- Molecular Weight : 311.24 g/mol .
- Structure : Tetrazole ring replaces the phenyl-acrylate system.
- Properties :
b) (E)-1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylic acid (Compound 14)
Key Findings and Implications
- Structural-Activity Relationship (SAR) : The E-configuration and sodium carboxylate group are critical for the parent compound’s thromboxane synthase inhibition. Substitutions like tetrazole or chlorine alter target specificity and pharmacokinetics.
- Synthetic Efficiency : Tetrazole derivatives achieve higher yields (95%) compared to chlorophenyl analogs (63%), likely due to milder reaction conditions .
- Industrial Relevance : Control of Z-isomer impurities (e.g., Ethyl (Z)-acrylate) is essential in pharmaceutical manufacturing to ensure drug efficacy and safety .
Biological Activity
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, often referred to as "Sodium Imidazole Acrylate," is a sodium salt derivative of an imidazole-containing compound. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 250.23 g/mol. Its structure features an imidazole ring linked to a phenyl group and an acrylate moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.23 g/mol |
| CAS Number | 130952-46-4 |
Antithrombotic Properties
One of the most notable biological activities of Sodium Imidazole Acrylate is its antithrombotic potential. Research indicates that this compound may inhibit platelet aggregation, which is crucial for preventing thrombus formation in vascular diseases. The sodium salt form enhances its solubility and bioavailability compared to non-salt derivatives, making it a promising candidate for vascular health interventions.
Antimicrobial Activity
Sodium Imidazole Acrylate has also been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, its derivatives have been tested for minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
The biological activity of Sodium Imidazole Acrylate can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity. This property is beneficial in developing enzyme inhibitors for therapeutic applications.
- Polymerization : The acrylate moiety allows participation in polymerization reactions, which can be exploited in material science and drug delivery systems.
Comparative Studies
A comparative study highlighted the effectiveness of Sodium Imidazole Acrylate against other similar compounds. It was found that while structurally related compounds like Ozagrel (an established antithrombotic agent) share some biological activities, Sodium Imidazole Acrylate exhibits enhanced solubility and potentially broader therapeutic applications due to its sodium salt form .
In Vitro Studies
In vitro studies have demonstrated that Sodium Imidazole Acrylate derivatives possess significant antibacterial activity. For example, one study reported MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antimicrobial effects . Additionally, these derivatives showed low hemolytic activity (3.23% to 15.22%), suggesting minimal toxicity towards human red blood cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, and how can reaction conditions be optimized for purity and yield?
- Methodology : The compound can be synthesized via condensation reactions using 4-(1H-imidazol-1-yl)benzaldehyde and acrylate derivatives. For example, catalytic N-arylation of imidazole with hexadecyltrimethylammonium bromide (HTAB) has been employed to prepare similar imidazole-containing intermediates . Polymerization or esterification steps may require radical initiators like AIBN in DMF at 65–80°C, as demonstrated in pH-responsive polymer syntheses . Key parameters include solvent choice (e.g., DMF for solubility), temperature control, and catalyst-to-substrate ratios. Post-synthesis purification via column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating high-purity products .
Q. How can the structural integrity and purity of this compound be verified?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the imidazole methylene (δ ~5.0 ppm) and acrylate carbonyl (δ ~170 ppm) signals . IR spectroscopy identifies functional groups (e.g., C=O stretch ~1700 cm) .
- Elemental Analysis : Compare experimental vs. calculated C, H, and N percentages to validate stoichiometry .
- Chromatography : HPLC or TLC with UV detection ensures no residual reactants or side products .
Advanced Research Questions
Q. What strategies can address contradictory data in the compound’s biological activity, such as inconsistent enzyme inhibition results?
- Approach :
- Dose-Response Studies : Perform IC assays across a concentration range to identify non-linear effects .
- Binding Mode Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes, such as CYP26 or monoamine oxidases, and compare with crystallographic data from structurally related inhibitors .
- Reversibility Testing : Pre-incubate the compound with enzymes and assess activity recovery after dialysis to distinguish competitive vs. non-competitive inhibition .
Q. How can this compound be integrated into pH-responsive drug delivery systems?
- Design Considerations :
- Polymer Synthesis : Copolymerize with monomers like glycerol methacrylate to create hydrogels. The imidazole group acts as a pH-sensitive moiety, protonating below pH 6.5 to induce swelling .
- Drug Loading/Release : Use FRET or UV-vis spectroscopy to monitor payload release kinetics in simulated physiological (pH 7.4) and acidic (pH 5.0, e.g., tumor microenvironment) conditions .
- Cytocompatibility : Evaluate toxicity in vitro via MTT assays on human cell lines, ensuring <10% viability loss at therapeutic concentrations .
Q. What experimental frameworks are recommended for studying the compound’s potential as a reversible covalent inhibitor?
- Protocol :
- Kinetic Analysis : Use stopped-flow spectroscopy to measure on/off rates for covalent adduct formation with catalytic serine or cysteine residues .
- Mass Spectrometry : Confirm covalent modification via intact protein MS, identifying mass shifts corresponding to inhibitor binding .
- Structural Validation : Solve co-crystal structures (e.g., X-ray crystallography at 1.8–2.2 Å resolution) to visualize binding pockets and validate docking predictions .
Methodological Considerations
- Contradiction Resolution : If synthetic yields vary (e.g., 63% vs. 92% in analogous reactions ), optimize reaction time, inert atmosphere (N/Ar), or catalyst loading.
- Advanced Characterization : For polymorph identification, employ DSC and PXRD to detect crystalline vs. amorphous forms, which impact solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
